8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole
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Overview
Description
8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a bromine atom, a dimethylphenyl group, and a sulfanyl group attached to a pyrimidoindole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized through various chemical reactions to introduce the bromine, dimethylphenyl, and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydrogen-substituted indole
Substitution: Azide-substituted indole, cyanide-substituted indole
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The presence of the bromine, dimethylphenyl, and sulfanyl groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Uniqueness
8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom and the sulfanyl group can enhance the compound’s reactivity and potential for further functionalization, while the dimethylphenyl group can influence its binding interactions with molecular targets .
Properties
Molecular Formula |
C19H16BrN3S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
8-bromo-4-[(2,4-dimethylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C19H16BrN3S/c1-11-3-4-13(12(2)7-11)9-24-19-18-17(21-10-22-19)15-8-14(20)5-6-16(15)23-18/h3-8,10,23H,9H2,1-2H3 |
InChI Key |
DEDXKIQFJZIHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)C |
Origin of Product |
United States |
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